molecular formula C16H25ClN4O2 B15007764 8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15007764
M. Wt: 340.8 g/mol
InChI Key: ILPQSDANZQKBNX-UHFFFAOYSA-N
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Description

8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 8th position, methyl groups at the 1st and 3rd positions, and a nonyl chain at the 7th position. The purine ring system is a common scaffold in many biologically active molecules, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a purine derivative followed by alkylation to introduce the nonyl chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as ethyldiisopropylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale chlorination and alkylation reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted purines.

Scientific Research Applications

8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its structural similarity to natural purines makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and nonyl chain contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The nonyl chain, in particular, influences its hydrophobicity and interaction with biological membranes, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H25ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C16H25ClN4O2/c1-4-5-6-7-8-9-10-11-21-12-13(18-15(21)17)19(2)16(23)20(3)14(12)22/h4-11H2,1-3H3

InChI Key

ILPQSDANZQKBNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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